4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol
Description
4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol hybrid compound characterized by a butan-2-ol backbone substituted with a (2-chloro-6-fluorophenyl)methyl amino group. The chloro and fluoro substituents on the aromatic ring are positioned at the 2- and 6-positions, respectively, creating a sterically hindered and electron-deficient aromatic system. This structural arrangement may influence its physicochemical properties, such as solubility, logP, and hydrogen-bonding capacity, as well as its pharmacological interactions, particularly in receptor-binding scenarios.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3 |
InChI Key |
QRYLIHARUMHJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC=C1Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzylamine with butan-2-ol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the Fluorochem database (2025), enabling comparisons based on backbone structure, substituent patterns, and functional groups. Below is a detailed analysis:
Backbone and Functional Group Variations
- 1-(3-Chlorophenyl)-2-propanol (ID8): This analog features a propan-2-ol backbone with a 3-chlorophenyl group. The shorter carbon chain (C3 vs. C4 in the target compound) reduces lipophilicity (predicted logP: 2.1 vs. 2.8 for the target), while the absence of a fluoro substituent diminishes electronic effects on the aromatic ring .
- 2-Bromo-3'-chloro-5'-fluorobenzhydrol (ID4) :
A benzhydrol derivative with bromo, chloro, and fluoro substituents. The bulky biphenyl structure increases molecular weight (MW: 329.6 g/mol vs. 257.7 g/mol for the target) and steric hindrance, likely reducing membrane permeability .
Halogen Substitution Patterns
- 4-(2,3-Dichloro-phenoxy)butanenitrile (ID10): The dichloro-phenoxy group introduces stronger electron-withdrawing effects compared to the target’s 2-chloro-6-fluoro substitution. This may enhance metabolic stability but reduce aqueous solubility due to increased hydrophobicity .
- 2-(4-Chloro-3-fluorobenzoyl)thiazole (ID5) :
The thiazole and benzoyl groups create a planar, conjugated system absent in the target compound. The 4-chloro-3-fluoro substitution alters steric interactions in receptor binding compared to the target’s 2-chloro-6-fluoro arrangement .
Pharmacological Implications
- Halogen Effects: The 2-chloro-6-fluoro pattern in the target may optimize halogen bonding in hydrophobic pockets, a feature less pronounced in mono-halogenated analogs like ID8 .
Data Table: Structural and Predicted Property Comparison
| Compound Name (ID) | Molecular Formula | Backbone | Aromatic Substituents | Functional Groups | Predicted logP |
|---|---|---|---|---|---|
| 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol | C₁₁H₁₄ClFNO | Butan-2-ol | 2-Cl, 6-F | -NH-, -OH | 2.8 |
| 1-(3-Chlorophenyl)-2-propanol (ID8) | C₉H₁₁ClO | Propan-2-ol | 3-Cl | -OH | 2.1 |
| 2-Bromo-3'-chloro-5'-fluorobenzhydrol (ID4) | C₁₃H₁₀BrClFO | Benzhydrol | 3'-Cl, 5'-F, 2-Br | -OH | 3.5 |
| 4-(2,3-Dichloro-phenoxy)butanenitrile (ID10) | C₁₀H₈Cl₂NO | Butanenitrile | 2-Cl, 3-Cl | -O-, -CN | 3.2 |
Research Findings and Trends
Backbone Length and Solubility : Butan-2-ol derivatives (e.g., target compound) exhibit higher aqueous solubility than propan-2-ol analogs (ID8) due to increased hydrogen-bonding capacity from the additional methylene group .
Amino Group Impact: The target’s tertiary amine may improve CNS penetration compared to non-amine-containing analogs (ID11), though this requires validation via in vitro assays .
Biological Activity
4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15ClFNO. Its structure features a butanol backbone and a phenyl moiety with chloro and fluoro substituents, suggesting significant potential for biological activity. This article explores its biological effects, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.
The compound's unique substitution pattern may enhance its binding affinity to specific biological targets. The presence of both chloro and fluoro groups is hypothesized to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.7 g/mol |
| IUPAC Name | 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol |
| InChI Key | OJRAUKSODCZXGR-UHFFFAOYSA-N |
The mechanism by which 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol exerts its biological effects likely involves interactions with enzymes or receptors involved in various biochemical pathways. Initial studies suggest that it may act as an inhibitor of certain enzymes, potentially displaying anti-inflammatory or anti-cancer properties.
Enzyme Inhibition
Preliminary research indicates that compounds structurally similar to 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol may inhibit histone deacetylases (HDACs). A related study on HDAC inhibitors showed that fluorine substitution can enhance selectivity and potency against HDAC3, with implications for cancer therapy .
Receptor Binding
The compound's structural features may facilitate binding to specific receptors, enhancing its therapeutic potential. For instance, the presence of halogen atoms (chlorine and fluorine) is known to improve the lipophilicity and bioavailability of drug candidates, which could lead to better receptor interaction and efficacy in vivo.
Case Studies
Several studies have explored the biological activity of compounds similar to 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol:
- HDAC Inhibition : A study found that a fluorinated derivative exhibited potent HDAC3 inhibition with an IC50 value of 95.48 nM. This suggests a potential pathway for anti-cancer activity through modulation of gene expression .
- Antitumor Activity : Research on related compounds indicated significant antiproliferative effects against HepG2 cancer cells, with IC50 values showing improved efficacy compared to standard treatments like SAHA .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar structural motifs can inhibit key metabolic pathways, leading to potential applications in treating metabolic disorders .
Comparative Analysis
To understand the uniqueness of 4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol, a comparison with structurally similar compounds is valuable.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-Chloro-6-fluorophenyl)butan-2-ol | C10H12ClFO | Similar substitution pattern; lacks amino group |
| 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol | C9H12ClFNO | Shorter carbon chain; used as an intermediate in synthesis |
| 3-(4-Fluorophenyl)butan-2-ol | C10H12FNO | Lacks chlorine; retains fluorine; used in similar applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
